molecular formula C27H38N2O8 B12676503 (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate CAS No. 94157-87-6

(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate

Cat. No.: B12676503
CAS No.: 94157-87-6
M. Wt: 518.6 g/mol
InChI Key: ROPZWLPGYFZSSN-UHFFFAOYSA-N
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Description

(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate is a complex organic compound with the molecular formula C21H30N2O.C6H8O7 and a molecular weight of 518.59922 g/mol. This compound is known for its unique structure, which includes a butyl group, a diethylammonioethyl group, and a naphthoyl group, all linked to an ammonium hydrogen citrate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butyl)2-(diethylammonio)ethylammonium hydrogen citrate typically involves a multi-step process The initial step often includes the formation of the naphthoyl group through a Friedel-Crafts acylation reactionThe final step involves the addition of the butyl group and the formation of the ammonium hydrogen citrate moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylammonioethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Scientific Research Applications

(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (Butyl)2-(diethylammonio)ethylammonium hydrogen citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Butyl)2-(diethylammonio)ethylammonium chloride
  • (Butyl)2-(diethylammonio)ethylammonium sulfate
  • (Butyl)2-(diethylammonio)ethylammonium phosphate

Uniqueness

(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate is unique due to its specific combination of functional groups and its ability to form stable hydrogen citrate salts. This uniqueness makes it particularly valuable in applications where stability and specific reactivity are required.

Properties

CAS No.

94157-87-6

Molecular Formula

C27H38N2O8

Molecular Weight

518.6 g/mol

IUPAC Name

butyl-[2-(diethylazaniumyl)ethyl]-(naphthalene-1-carbonyl)azanium;2-(carboxymethyl)-2-hydroxybutanedioate

InChI

InChI=1S/C21H30N2O.C6H8O7/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-14H,4-7,15-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ROPZWLPGYFZSSN-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CC[NH+](CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O

Related CAS

94157-87-6

Origin of Product

United States

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